9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one
Overview
Description
The compound “9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one” is an organic compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10BrFN2O2/c12-6-3-9-8 (4-7 (6)13)14-11 (16)10-5-17-2-1-15 (9)10/h3-4,10H,1-2,5H2, (H,14,16)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 301.12 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Derivatives
- The synthesis of 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one and its derivatives is a key area of research. These compounds are synthesized through various chemical processes, often involving intricate reactions with specific reagents and conditions. The synthesis and characterization of these derivatives provide valuable insights into the properties and potential applications of these compounds in scientific research (Didenko et al., 2015).
Biological Activity and Drug Development
- Research has also been conducted on the biological activities of this compound and its analogs. These studies are crucial for understanding their potential as therapeutic agents. For instance, some derivatives have shown antitumor and antibacterial properties, making them subjects of interest in the development of new drugs (El-Agrody et al., 2012).
Advanced Intermediate in Chemical Synthesis
- This compound and its analogs serve as advanced intermediates in the total synthesis of various biologically active molecules. Their unique structural properties enable the formation of complex molecules that are significant in pharmaceutical research and development (Silveira et al., 2011).
Chemoselectivity and Regioselectivity
- The compound's ability to undergo specific chemical reactions with high chemoselectivity and regioselectivity is another important research area. Understanding these properties can help in designing and synthesizing targeted molecules with desired functionalities, which is crucial in medicinal chemistry and drug design (Wang et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
9-bromo-8-fluoro-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoxalin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2/c12-6-3-9-8(4-7(6)13)14-11(16)10-5-17-2-1-15(9)10/h3-4,10H,1-2,5H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOXMIQDXUONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C3=CC(=C(C=C3NC2=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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